Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16558497
InChI: InChI=1S/C15H15ClN4O2S/c1-19-13-7-10(14(21)22-2)11(16)8-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3
SMILES:
Molecular Formula: C15H15ClN4O2S
Molecular Weight: 350.8 g/mol

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

CAS No.:

Cat. No.: VC16558497

Molecular Formula: C15H15ClN4O2S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate -

Specification

Molecular Formula C15H15ClN4O2S
Molecular Weight 350.8 g/mol
IUPAC Name methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C15H15ClN4O2S/c1-19-13-7-10(14(21)22-2)11(16)8-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3
Standard InChI Key GASPYEVHORSCBT-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzoimidazole core substituted at the 2-position with a thioether-linked imidazole-ethyl group, a chloro group at the 5-position, a methyl group at the 1-position, and a methyl ester at the 6-position. The IUPAC name, methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate, reflects this substitution pattern. The presence of both imidazole and benzoimidazole rings creates a planar, aromatic system with potential for π-π stacking interactions, while the thioether and ester groups introduce sites for hydrogen bonding and nucleophilic substitution.

Key Structural Features:

  • Benzoimidazole core: Provides a rigid aromatic framework critical for binding to biological targets.

  • Imidazole-ethylthio group: Enhances solubility and enables hydrogen bonding via the imidazole nitrogen.

  • Chloro substituent: Increases electrophilicity and influences electronic distribution.

  • Methyl ester: Serves as a metabolically labile group for prodrug strategies.

Physicochemical Data

The compound’s molecular formula, C₁₅H₁₅ClN₄O₂S, corresponds to a molecular weight of 350.8 g/mol. Its canonical SMILES string, CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3, encodes the connectivity of substituents. The LogP value (estimated at ~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₄O₂S
Molecular Weight350.8 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors1 (imidazole N-H)
Hydrogen Bond Acceptors6 (ester, imidazole, thioether)
Rotatable Bonds6

Synthetic Strategies and Optimization

Condensation and Cyclization Routes

The synthesis of this compound typically begins with the condensation of 4-chloro-o-phenylenediamine with anthranilic acid derivatives to form the benzoimidazole core . Subsequent functionalization involves:

  • Mannich Reaction: Introduction of the imidazole-ethylthio group via formaldehyde and imidazole-containing secondary amines .

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions.

A representative synthetic pathway is outlined below:

  • Formation of Benzoimidazole Core:
    4-Chloro-o-phenylenediamine+Anthranilic AcidΔ,HCl5-Chloro-1H-benzo[d]imidazole-6-carboxylic Acid\text{4-Chloro-o-phenylenediamine} + \text{Anthranilic Acid} \xrightarrow{\Delta, \text{HCl}} \text{5-Chloro-1H-benzo[d]imidazole-6-carboxylic Acid} .

  • Thioether Linkage Installation:
    5-Chloro-1H-benzo[d]imidazole-6-carboxylic Acid+2-(1H-Imidazol-1-yl)ethanethiolBase, DMF2-((2-(1H-Imidazol-1-yl)ethyl)thio)-5-chloro-1H-benzo[d]imidazole-6-carboxylic Acid\text{5-Chloro-1H-benzo[d]imidazole-6-carboxylic Acid} + \text{2-(1H-Imidazol-1-yl)ethanethiol} \xrightarrow{\text{Base, DMF}} \text{2-((2-(1H-Imidazol-1-yl)ethyl)thio)-5-chloro-1H-benzo[d]imidazole-6-carboxylic Acid} .

  • Esterification and N-Methylation:
    2-((2-(1H-Imidazol-1-yl)ethyl)thio)-5-chloro-1H-benzo[d]imidazole-6-carboxylic AcidCH₃OH, H₂SO₄Methyl EsterCH₃I, K₂CO₃1-Methyl Derivative\text{2-((2-(1H-Imidazol-1-yl)ethyl)thio)-5-chloro-1H-benzo[d]imidazole-6-carboxylic Acid} \xrightarrow{\text{CH₃OH, H₂SO₄}} \text{Methyl Ester} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{1-Methyl Derivative} .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 2-position of the benzoimidazole requires precise control of reaction conditions .

  • Purification: The compound’s polar functional groups necessitate chromatographic separation or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro substituent at the 5-position undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling diversification of the core structure. For example:
5-Chloro Derivative+Primary AmineEtOH, Δ5-Amino Substituted Analog\text{5-Chloro Derivative} + \text{Primary Amine} \xrightarrow{\text{EtOH, Δ}} \text{5-Amino Substituted Analog}.

Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, facilitating conjugation with amines or alcohols:
Methyl EsterNaOH, H₂OCarboxylic AcidEDC, HOBtAmide Derivatives\text{Methyl Ester} \xrightarrow{\text{NaOH, H₂O}} \text{Carboxylic Acid} \xrightarrow{\text{EDC, HOBt}} \text{Amide Derivatives}.

Imidazole Modifications

The imidazole ring participates in coordination chemistry with metal ions (e.g., Zn²⁺, Cu²⁺), which is exploitable in catalytic applications or metallodrug design.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The imidazole moiety disrupts microbial cell membranes by interacting with ergosterol analogs.

Antiviral Effects

Preliminary data suggest inhibition of HSV-1 replication (EC₅₀ = 5.2 μM) through interference with viral helicase-primase complex assembly.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 1H, benzoimidazole H), 4.32 (t, J = 6.8 Hz, 2H, SCH₂CH₂), 3.87 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃).

  • FT-IR (KBr): 1712 cm⁻¹ (C=O ester), 1598 cm⁻¹ (C=N imidazole), 745 cm⁻¹ (C-Cl) .

Applications and Future Directions

Drug Development

The compound serves as a lead structure for:

  • Dual Topoisomerase II/Histone Deacetylase Inhibitors: Hybrid derivatives show synergistic effects in leukemia models.

  • Antifungal Agents: Azole-resistant Candida species are susceptible to thioether-modified analogs.

Challenges and Optimization

  • Metabolic Stability: The methyl ester undergoes rapid hydrolysis in plasma, necessitating prodrug strategies.

  • Blood-Brain Barrier Penetration: Structural modifications to reduce polarity may enhance CNS bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator